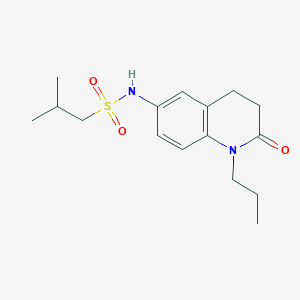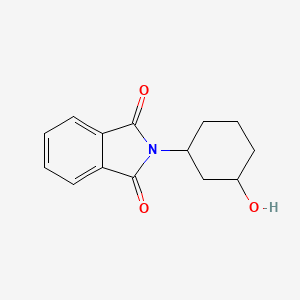![molecular formula C13H19Cl2N B2389654 [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride CAS No. 944348-07-6](/img/structure/B2389654.png)
[1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride: is a chemical compound with the molecular formula C13H19Cl2N. It is known for its diverse applications in scientific research, particularly in the fields of pharmacology and material science .
Preparation Methods
The synthesis of [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-chlorobenzyl chloride with cyclohexylamine under controlled conditions to form the intermediate [1-(3-Chlorophenyl)cyclohexyl]methanamine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to receptor binding and neurotransmitter activity.
Medicine: Research into its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, influencing neurotransmitter activity and signaling pathways. This interaction can modulate various physiological processes, making it a valuable tool in pharmacological research .
Comparison with Similar Compounds
When compared to similar compounds, [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride stands out due to its unique chemical structure and properties. Similar compounds include:
- [1-(4-Chlorophenyl)cyclohexyl]methanamine hydrochloride
- [1-(2-Chlorophenyl)cyclohexyl]methanamine hydrochloride
These compounds share a similar core structure but differ in the position of the chlorine atom on the phenyl ring, which can influence their chemical behavior and biological activity .
Properties
IUPAC Name |
[1-(3-chlorophenyl)cyclohexyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN.ClH/c14-12-6-4-5-11(9-12)13(10-15)7-2-1-3-8-13;/h4-6,9H,1-3,7-8,10,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHCBXNMUHCZMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-Chloro-2-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2389571.png)
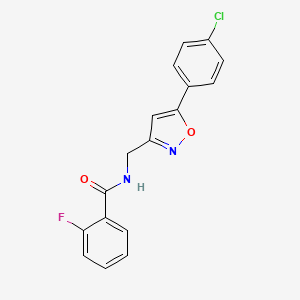
![2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2389575.png)
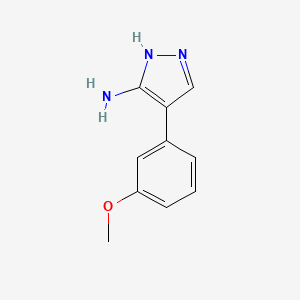
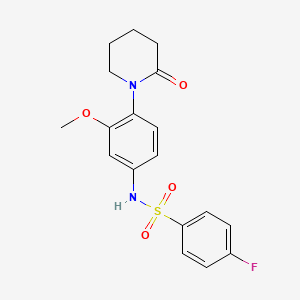
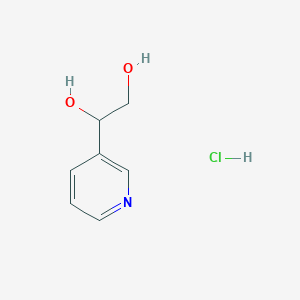
![(2E)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]-3-phenylprop-2-en-1-one](/img/structure/B2389581.png)
![Ethyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2389582.png)
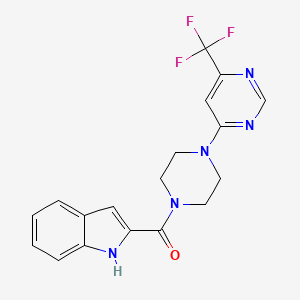
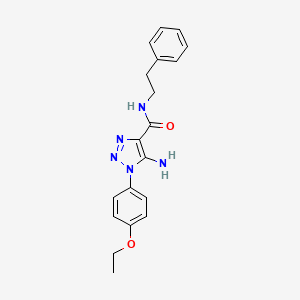
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2389588.png)
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,4-dimethoxybenzamide](/img/structure/B2389591.png)
